Cas no 2228787-63-9 (3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring both amino and carboxylic acid functional groups, along with a tert-butoxycarbonyl (Boc)-protected amine moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in peptide and medicinal chemistry applications. The Boc group enhances stability during synthetic manipulations, while the chlorophenyl and cyclobutane rings contribute to structural rigidity, making it useful for designing constrained analogs. The presence of reactive functional groups allows for further derivatization, enabling the construction of complex molecular architectures. Its well-defined stereochemistry and purity make it suitable for research in drug discovery and development.
3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid structure
2228787-63-9 structure
Product Name:3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid
CAS No:2228787-63-9
MF:C16H21ClN2O4
MW:340.801943540573
CID:5928470
PubChem ID:165623835
Update Time:2025-11-01

3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid
    • 2228787-63-9
    • 3-amino-1-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclobutane-1-carboxylic acid
    • EN300-1871698
    • Inchi: 1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-10-4-5-12(17)11(6-10)16(13(20)21)7-9(18)8-16/h4-6,9H,7-8,18H2,1-3H3,(H,19,22)(H,20,21)
    • InChI Key: GSBXAYSCVGIHSI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C1(C(=O)O)CC(C1)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 340.1189848g/mol
  • Monoisotopic Mass: 340.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 102Ų

3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid

Introduction to 3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid (CAS No: 2228787-63-9)

3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2228787-63-9, represents a unique structural motif characterized by a cyclobutane ring fused with an amino-substituted phenyl ring, further functionalized with a tert-butoxycarbonyl (Boc) protected amine and a chlorophenyl group. Such intricate molecular architecture makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.

The significance of this compound lies in its potential applications as a building block for more complex pharmacophores. The presence of both primary and secondary amine functionalities, along with the protective Boc group, offers versatility in chemical transformations, enabling selective modifications at different reactive sites. This makes it particularly useful in multi-step synthetic routes where controlled reactivity is essential.

Recent advancements in medicinal chemistry have highlighted the importance of cycloalkyl-containing scaffolds in drug design. The cyclobutane ring, in particular, has been shown to enhance metabolic stability and improve oral bioavailability of small molecule drugs. The incorporation of such motifs into drug candidates has led to the discovery of several promising therapeutic agents with improved pharmacokinetic profiles. In this context, 3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid serves as a key intermediate for constructing novel cyclobutane-based compounds with enhanced biological activity.

The 5-{(tert-butoxy)carbonylamino}-2-chlorophenyl moiety is particularly noteworthy, as it introduces both steric bulk and electronic properties that can influence the binding affinity and selectivity of potential drug candidates. The tert-butoxycarbonyl (Boc) group provides stability to the amine functionality under basic conditions, allowing for selective deprotection when needed. This protective group strategy is widely employed in synthetic chemistry to prevent unwanted side reactions and ensure high yields in complex synthetic sequences.

Moreover, the chlorophenyl substituent introduces a region of electrophilic aromatic substitution, which can be further functionalized through cross-coupling reactions or nucleophilic aromatic substitutions. This versatility makes the compound a valuable tool for medicinal chemists seeking to explore diverse chemical space for drug discovery.

In the realm of computational chemistry and molecular modeling, 3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid has been studied to understand its potential interactions with biological targets. Molecular docking simulations have suggested that this compound can interact with various protein receptors, making it a promising candidate for further exploration in drug design. The cyclobutane ring is predicted to occupy hydrophobic pockets within the binding site, while the amino and chlorophenyl groups engage in hydrogen bonding and π-stacking interactions, respectively.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high regioselectivity and yield. Recent methodologies have focused on improving the efficiency of these synthetic routes through catalytic processes or alternative reaction conditions that minimize side products. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the cycloalkyl core with high precision.

Recent literature reports have demonstrated the utility of this compound in the synthesis of novel bioactive molecules. For example, derivatives of this scaffold have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The structural features present in this compound have been shown to modulate enzyme activity by binding to specific pockets within the active site, thereby inhibiting unwanted biological processes.

The Boc-protected amine functionality has also been utilized in peptide mimetics and peptidomimetic drugs. By incorporating this moiety into larger molecular frameworks, researchers have been able to design compounds that mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. This approach has led to the development of several lead compounds that are currently undergoing preclinical evaluation.

The chlorophenyl group has additional applications beyond simple functionalization. It has been shown to enhance lipophilicity and cell membrane permeability, which are critical factors for oral bioavailability. Additionally, electron-withdrawing groups on the phenyl ring can modulate electronic properties, influencing interactions with biological targets.

In conclusion,3-amino-1-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclobutane-1-carboxylic acid (CAS No: 2228787-63-9) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable tool for constructing complex biologically active molecules. Ongoing research continues to explore new synthetic methodologies and applications for this compound, ensuring its continued relevance in medicinal chemistry.

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